molecular formula C26H31Cl2N5O3 B1682230 Terconazole CAS No. 67915-31-5

Terconazole

Cat. No.: B1682230
CAS No.: 67915-31-5
M. Wt: 532.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-OZXSUGGESA-N
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Description

Terconazole is a triazole-class antifungal agent developed to address limitations of earlier imidazole derivatives (e.g., clotrimazole, miconazole). Structurally, it features a triazole ring and a lipophilic side chain, enhancing its binding affinity to fungal cytochrome P450 enzymes (CYP51), which are critical for ergosterol synthesis . This structural modification confers greater metabolic stability and selectivity for fungal over mammalian cytochrome P450 systems, reducing host toxicity .

Approved for topical treatment of vulvovaginal candidiasis (VVC), this compound demonstrates broad-spectrum activity against Candida spp., particularly C. albicans, with minimum inhibitory concentrations (MICs) ≤100 ng/mL in vitro . Clinical trials report mycological cure rates of 80–94% and symptomatic relief within 1–3 days . However, efficacy against non-albicans species like C.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terconazole is synthesized through a multi-step process involving the formation of a triazole ring. The synthesis typically starts with the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form the triazole derivative. This intermediate is then reacted with 1,3-dioxolane-4-methanol under acidic conditions to form the final product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Terconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different antifungal properties .

Scientific Research Applications

Terconazole has a wide range of scientific research applications:

Mechanism of Action

Terconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By depleting ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Mechanistic Differences: Triazoles vs. Imidazoles

Terconazole’s triazole ring provides stronger and more durable binding to fungal CYP51 compared to imidazoles (e.g., clotrimazole, miconazole). The additional nitrogen atom in the triazole ring enhances coordination with the heme iron of CYP51, while the lipophilic tail improves membrane penetration . This results in:

  • Higher Selectivity : this compound’s affinity for fungal CYP51 is 100-fold greater than for mammalian enzymes, reducing systemic side effects .
  • Fungicidal Activity : Achieves fungicidal effects at lower concentrations (e.g., MIC ≤100 ng/mL for C. albicans) compared to imidazoles, which are primarily fungistatic .
Property This compound Imidazoles (e.g., Clotrimazole)
CYP51 Binding Affinity High (triazole ring) Moderate (imidazole ring)
Fungicidal Activity Yes (≤100 ng/mL) Primarily fungistatic
Metabolic Stability High Moderate
Selectivity (Fungal/Mammalian) 100:1 10:1

Clinical Efficacy in Vulvovaginal Candidiasis

This compound vs. Clotrimazole

  • Short-Term Cure Rates : Both agents achieve >90% clinical cure rates at 1 week post-treatment .
  • Long-Term Mycological Cure : this compound (3-day regimen) shows superior sustained efficacy (94% cure at 3 weeks) compared to clotrimazole (65%) and single-dose this compound (55%) .
  • Relapse Rates : this compound relapse rates (10.3%) are lower than clotrimazole (17.9%) .

This compound vs. Miconazole

  • Symptomatic Relief : this compound cream provides faster symptom resolution (1–3 days) than miconazole nitrate cream .
  • Cure Rates : At 30–35 days post-treatment, this compound maintains clinical cure rates of 89–92% vs. 77–85% for miconazole .
Regimen Clinical Cure Rate (1 Week) Mycological Cure Rate (3 Weeks) Relapse Rate
This compound (3-day) 90–94% 94% 10.3%
Clotrimazole (3-day) 90% 65% 17.9%
Miconazole (7-day) 85–89% 77–80% 15–20%

Spectrum of Activity

This compound is highly effective against C. albicans but less so against azole-resistant species:

  • C. albicans: MIC ≤100 ng/mL; cure rates >90% .
  • C. glabrata: MIC >1 µg/mL; cure rates ~35% .
  • C. tropicalis and C. parapsilosis: Intermediate susceptibility (MIC 0.5–1 µg/mL) .

In contrast, clotrimazole and miconazole show broader but weaker activity against non-albicans species, with higher relapse rates .

Biological Activity

Terconazole is a broad-spectrum triazole antifungal agent primarily used to treat vulvovaginal candidiasis. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound exerts its antifungal activity by inhibiting the cytochrome P450 enzyme 14-alpha-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition leads to an accumulation of 14-alpha-methyl sterols and a reduction in ergosterol levels, ultimately disrupting the structural integrity and function of the fungal cell membrane, thus inhibiting fungal growth .

Pharmacokinetics

  • Absorption : Following intravaginal administration, this compound absorption ranges from 5-8% in hysterectomized subjects and 12-16% in non-hysterectomized subjects .
  • Metabolism : this compound is extensively metabolized, primarily through oxidative N- and O-dealkylation and conjugation. The metabolites are eliminated via biliary/fecal and renal pathways .
  • Half-Life : The half-life for elimination from blood after oral administration is approximately 6.9 hours for the parent compound, while total radioactivity has a half-life of about 52.2 hours .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in treating vulvovaginal candidiasis:

Case Study Overview

Study TypeTreatmentSample SizeClinical Cure RateMycological Cure RateFollow-Up Period
Randomized Control TrialThis compound (80 mg suppository)140 patients81.0% (7-14 days)79.3% (7-14 days)30-35 days
Comparative StudyThis compound (0.4% cream) vs. Miconazole (2%)Various87.3% - 95.5%76.9% - 91.1%30-35 days
Short-Term EvaluationThis compound (80 mg suppository) vs. Clotrimazole (100 mg)Various90.0% - 92.2%80.4% - 85.0%30-35 days

In a randomized clinical trial comparing this compound with fluconazole, both treatments demonstrated comparable efficacy in clinical and mycological cure rates, with this compound showing a slightly higher clinical cure rate at follow-up .

Safety Profile

This compound has shown an excellent safety profile across various studies, with local irritation being the most commonly reported side effect. Systemic side effects were minimal compared to those associated with fluconazole . Notably, no life-threatening side effects were reported during clinical evaluations .

Adverse Effects Summary

Adverse EffectFrequency
Local IrritationCommon
Systemic Side EffectsMinimal
Photosensitivity ReactionsNot observed

Research Findings

Recent studies have also explored the potential of this compound beyond antifungal activity:

  • This compound has been found to enhance the cytotoxicity of certain antimitotic drugs in drug-resistant cancer cells, indicating potential applications in oncology .
  • Investigations into ocular delivery systems using this compound have shown promising results for localized treatment options .

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of Terconazole, and what experimental methodologies are commonly employed to elucidate these mechanisms?

  • Answer : this compound, a triazole antifungal, primarily inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Common methodologies include:

  • In vitro assays : Broth microdilution (CLSI M27/M44 standards) to determine minimum inhibitory concentrations (MICs) against Candida spp. .
  • Spectrophotometric analysis : Hydrotropic solubilization using urea to enhance aqueous solubility for UV-Vis spectral studies (λ max 286 nm) .
  • Molecular docking : Computational modeling to assess binding affinity to fungal cytochrome P450 enzymes.

Q. What standardized protocols exist for quantifying this compound in pharmaceutical formulations, and how are they validated?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key validation parameters include:

  • Linearity : Range of 50–250 µg/ml with correlation coefficient >0.999 .
  • Precision : Intra-day and inter-day relative standard deviation (RSD) <2%.
  • Recovery studies : Spiked sample recovery rates between 98–102% .

Q. How do researchers ensure reproducibility in this compound efficacy studies, particularly regarding fungal strain selection and culture conditions?

  • Answer : Standardization involves:

  • Strain banks : Use of ATCC or CDC reference strains (e.g., Candida albicans ATCC 90028).
  • Culture media : RPMI 1640 with 2% glucose, buffered to pH 7.0.
  • Incubation : 35°C for 24–48 hours, with agitation for aerobic conditions .

Advanced Research Questions

Q. What novel methodologies can address the poor aqueous solubility of this compound in preclinical models, and how do they impact bioavailability assessments?

  • Answer : Advanced approaches include:

  • Hydrotropic solubilization : Urea-based systems increase solubility by 20-fold, enabling reliable dissolution testing without organic solvents .
  • Nanostructured carriers : Liposomal encapsulation improves permeability in ex vivo mucosal models.
  • Methodological trade-offs : Hydrotropic agents may interfere with cell viability assays, requiring parallel cytotoxicity assessments .

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

  • Answer : Strategies involve:

  • Systematic meta-analysis : Pooling data from heterogeneous studies (e.g., adjusting for inoculum size, host immune variables) .
  • PK/PD modeling : Linking pharmacokinetic parameters (AUC/MIC) to pharmacodynamic outcomes in murine candidiasis models.
  • Controlled variable replication : Standardizing infection site (vaginal vs. systemic) and measurement endpoints (colony counts vs. histopathology) .

Q. What experimental designs are optimal for comparative studies of this compound and next-generation antifungals (e.g., efinaconazole) in resistant fungal strains?

  • Answer : Robust designs include:

  • Head-to-head MIC panels : Testing against azole-resistant Candida glabrata with upregulated efflux pumps (e.g., CDR1 mutants).
  • Synergistic assays : Checkerboard titration to calculate fractional inhibitory concentration indices (FICI) with adjuvants like cyclosporine .
  • Transcriptomic profiling : RNA-seq to identify resistance pathways modulated by this compound .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound-related research questions?

  • Answer :

  • Novelty : Focus on understudied mechanisms (e.g., this compound’s immunomodulatory effects in chronic candidiasis).
  • Feasibility : Prioritize assays with existing hydrotropic protocols to avoid solvent toxicity .
  • Ethical alignment : Use in silico models (e.g., C. albicans biofilm simulations) to reduce animal testing .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient-derived samples?

  • Answer :

  • Mixed-effects models : Account for inter-patient variability in vaginal microbiome studies.
  • Non-parametric tests : Mann-Whitney U for non-normal MIC distributions.
  • Data cleaning : Preprocessing steps for survey-based datasets (e.g., aggregating fragmented responses in electronic health records) .

Q. Tables

Table 1 : Comparison of Analytical Methods for this compound

MethodSensitivity (LOD)Linearity RangeKey AdvantageLimitationReference
Spectrophotometry1.2 µg/ml50–250 µg/mlSolvent-free, eco-friendlyLimited to pure samples
HPLC-UV0.5 µg/ml10–300 µg/mlHigh specificityRequires organic solvents
LC-MS/MS0.05 µg/ml1–500 µg/mlUltra-trace detectionCost-prohibitive for routine use

Properties

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045498
Record name Terconazole
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Molecular Weight

532.5 g/mol
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Physical Description

Solid
Record name Terconazole
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Solubility

1.16e-02 g/L
Record name Terconazole
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CAS No.

67915-31-5
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Melting Point

126.3 °C
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Record name Terconazole
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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